![molecular formula C10H19NO B13474506 (2-Isopropoxybicyclo[3.1.0]hexan-2-yl)methanamine](/img/structure/B13474506.png)
(2-Isopropoxybicyclo[3.1.0]hexan-2-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(propan-2-yloxy)bicyclo[310]hexan-2-yl]methanamine is a bicyclic amine compound with a unique structure that combines a bicyclo[310]hexane core with a methanamine group and a propan-2-yloxy substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-(propan-2-yloxy)bicyclo[3.1.0]hexan-2-yl]methanamine typically involves a multi-step process. One common approach is the cycloaddition reaction to form the bicyclo[3.1.0]hexane core, followed by functionalization to introduce the methanamine and propan-2-yloxy groups. For example, a photocatalytic cycloaddition reaction can be used to create the bicyclic structure, which is then further modified through nucleophilic substitution reactions to introduce the desired functional groups .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors for the cycloaddition step and automated systems for subsequent functionalization steps to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
[2-(propan-2-yloxy)bicyclo[3.1.0]hexan-2-yl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups.
Substitution: Nucleophilic substitution reactions are common for introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or sulfonates can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various alkyl or aryl groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, [2-(propan-2-yloxy)bicyclo[3.1.0]hexan-2-yl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study the effects of bicyclic amines on biological systems. It may serve as a model compound for understanding the interactions of similar structures with enzymes and receptors.
Medicine
In medicinal chemistry, [2-(propan-2-yloxy)bicyclo[3.1.0]hexan-2-yl]methanamine has potential applications as a pharmacophore in the design of new drugs. Its unique structure may provide specific interactions with biological targets, leading to the development of novel therapeutics.
Industry
In industry, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of [2-(propan-2-yloxy)bicyclo[3.1.0]hexan-2-yl]methanamine involves its interaction with molecular targets such as enzymes and receptors. The bicyclic structure allows for specific binding interactions, which can modulate the activity of these targets. The propan-2-yloxy and methanamine groups may also contribute to the compound’s overall activity by providing additional binding sites or influencing the compound’s solubility and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[2.1.1]hexane: Another bicyclic compound with a different ring structure.
Bicyclo[3.2.1]octane: A larger bicyclic compound with additional carbon atoms.
Bicyclo[1.1.1]pentane: A smaller bicyclic compound with a more compact structure .
Uniqueness
The uniqueness of [2-(propan-2-yloxy)bicyclo[3.1.0]hexan-2-yl]methanamine lies in its specific combination of functional groups and bicyclic structure. This combination provides distinct chemical and biological properties that are not found in other similar compounds, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C10H19NO |
|---|---|
Poids moléculaire |
169.26 g/mol |
Nom IUPAC |
(2-propan-2-yloxy-2-bicyclo[3.1.0]hexanyl)methanamine |
InChI |
InChI=1S/C10H19NO/c1-7(2)12-10(6-11)4-3-8-5-9(8)10/h7-9H,3-6,11H2,1-2H3 |
Clé InChI |
KCKKQSVDXJIERM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1(CCC2C1C2)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


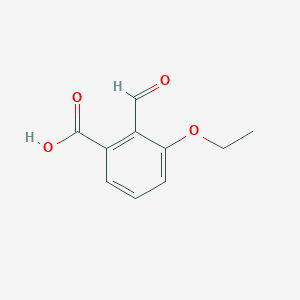
![4-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)oxane](/img/structure/B13474429.png)
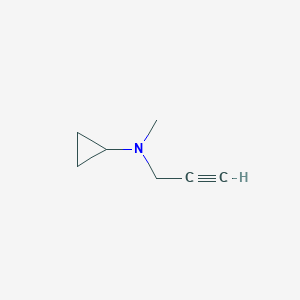
![3,3-Dimethyl-7-oxa-1-azaspiro[3.5]nonan-2-one](/img/structure/B13474440.png)
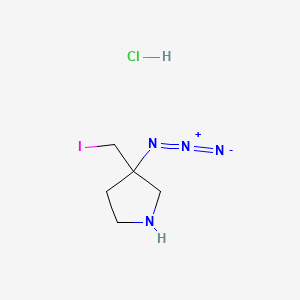
![N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfamide](/img/structure/B13474458.png)
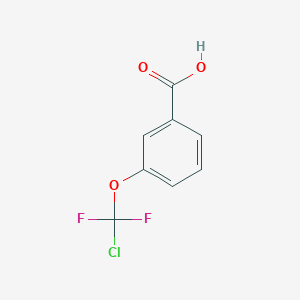
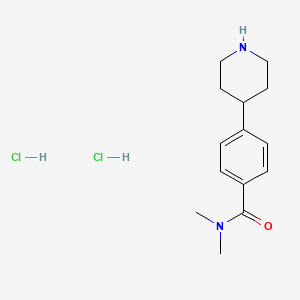
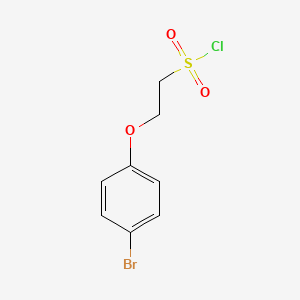
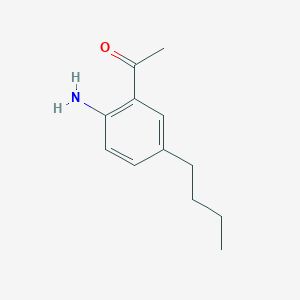
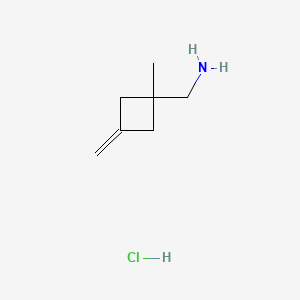
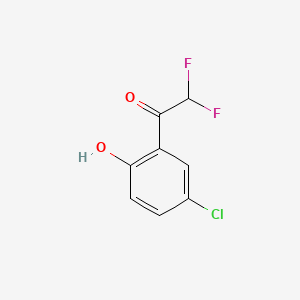
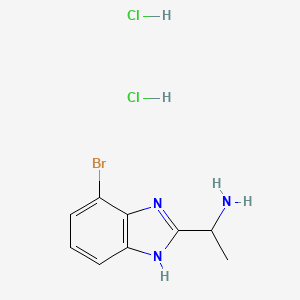
![4,4,5,5-Tetramethyl-2-[(5-methyloxolan-3-ylidene)methyl]-1,3,2-dioxaborolane](/img/structure/B13474479.png)
